
N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The “N2-(4-Chlorophenyl)” part suggests that a 4-chlorophenyl group is attached to the nitrogen atom in the second position of the thiadiazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the 4-chlorophenyl group) would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A study by Zhou Jian-feng (2010) focused on a new method of preparation for N2,N5-diphenyl-1,3,4-thiadiazole-2,5-diamine, offering insights into the synthesis process which could be applicable to related compounds like N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine (Zhou Jian-feng, 2010).
Corrosion Inhibition
- Bentiss et al. (2007) investigated some new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors, which included compounds similar to N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine. They found that these compounds could both inhibit and stimulate corrosion processes in certain conditions (Bentiss et al., 2007).
Dyeing Performance
- Malik et al. (2018) synthesized derivatives of thiadiazole for use in dyeing, which could suggest potential applications for N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine in the textile industry (Malik et al., 2018).
Structural and Electronic Properties
- Kerru et al. (2019) reported on the crystal and molecular structure of a compound closely related to N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine. Their findings provide insights into the structural geometry and electronic properties of such compounds (Kerru et al., 2019).
Antiviral Activity
- Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and evaluated their antiviral activity, indicating potential biomedical applications for compounds like N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine (Chen et al., 2010).
Antimicrobial Agents
- Sah et al. (2014) worked on synthesizing formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exploring its antimicrobial properties, which suggests similar applications for N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine (Sah et al., 2014).
Inhibition of Iron Corrosion
- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron, which could be relevant for compounds like N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine (Kaya et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(4-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-5-1-3-6(4-2-5)11-8-13-12-7(10)14-8/h1-4H,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIFCGOCRPXVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)
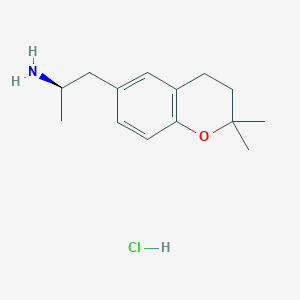
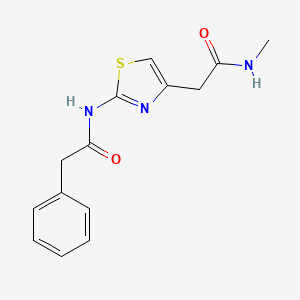
![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)
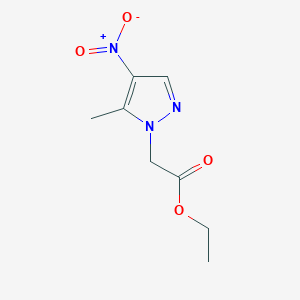

![5-Methyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2467415.png)
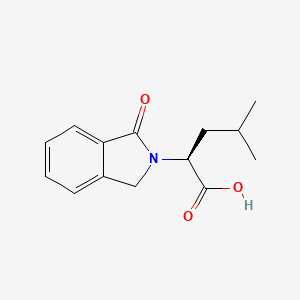
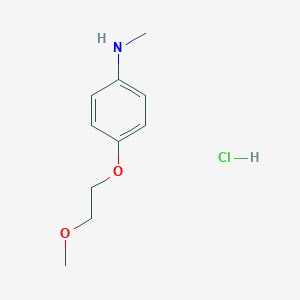

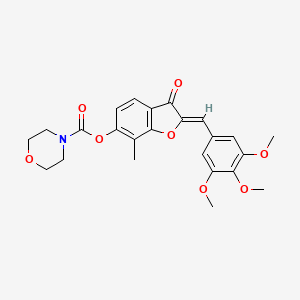

![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)
![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)